![molecular formula C6H7FN2O B2926722 1-(2-fluoroethyl)-1H-pyrazole-4-carbaldehyde CAS No. 1421601-86-6](/img/structure/B2926722.png)
1-(2-fluoroethyl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
“1-(2-fluoroethyl)-1H-pyrazole-4-carbaldehyde” is a chemical compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. The compound also contains a fluoroethyl group and an aldehyde group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrazole compounds are typically synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine . The fluoroethyl group could potentially be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrazole ring with a fluoroethyl group attached to one carbon and an aldehyde group attached to another carbon .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the pyrazole ring, the fluoroethyl group, and the aldehyde group. The aldehyde group is typically quite reactive and can undergo a variety of reactions, including nucleophilic addition and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the aldehyde group could potentially make the compound polar, influencing its solubility in different solvents .Scientific Research Applications
Synthesis and Structural Characterization
Facile and Regioselective Synthesis : A study by Szlachcic et al. (2017) describes the regioselective condensation of 2-fluorobenzaldehydes with 1H-pyrazol-5-amines, leading to the synthesis of substituted 1H-pyrazolo[3,4-b]quinolines, which are characterized by high-fluorescence intensity and have potential applications as emitters for organic light-emitting diodes (Szlachcic, Kucharek, Jarosz, Danel, & Stadnicka, 2017).
Microwave-Assisted Synthesis : Research by Selvam et al. (2011) reports the microwave-assisted synthesis of 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, evaluated for their anti-inflammatory and analgesic activities, highlighting the compound's utility in medicinal chemistry (Selvam, Saravanan, Prakash, & Kumar, 2011).
Antimicrobial and Antifungal Applications
Antimicrobial Activity : A study by Hamed et al. (2020) synthesized heteroaryl pyrazole derivatives and evaluated their antimicrobial activity against various bacteria and fungi, indicating that the Schiff base moieties derived from these compounds show promising biological activities (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).
Optical and Fluorescent Properties
Highly Fluorescent Dyes : Research by Wrona-Piotrowicz et al. (2022) explores the synthesis of compounds with a pyrazolylpyrene chromophore, exhibiting bright fluorescence and potential application in sensing strongly acidic environments (Wrona-Piotrowicz, Makal, & Zakrzewski, 2022).
Electronic and Optical Properties
Electronic Structure and Spectroscopic Properties : A study by Ren et al. (2012) discusses the synthesis of benzimidazole compounds containing the pyrazole group, analyzing their electronic structure and spectroscopic properties, with implications for their application in fluoroimmunoassay and DNA probes (Ren, Cheng, Zhang, Li, Guo, & Yang, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-fluoroethyl)pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O/c7-1-2-9-4-6(5-10)3-8-9/h3-5H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPBSFSGWBGDQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCF)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1421601-86-6 |
Source
|
Record name | 1-(2-fluoroethyl)-1H-pyrazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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